Ralometostat

PRMT5 MTA-cooperative binding affinity

Ralometostat (TNG908) is a clinical-stage, brain-penetrant PRMT5 inhibitor with a unique MTA-cooperative mechanism. Unlike conventional PRMT5 inhibitors, it selectively binds the PRMT5·MTA complex (Kd=0.3 nM), exploiting elevated MTA in MTAP-deleted cancers (10-15% of all human cancers). Demonstrates 15-fold selective killing of MTAP-null cells over wild-type. Validated in glioblastoma and MPNST PDX models. Active Phase I/II trial (NCT05275478). Ideal for CNS oncology and synthetic lethality screening.

Molecular Formula C21H23N5O2S
Molecular Weight 409.5 g/mol
Cat. No. B10857904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRalometostat
Molecular FormulaC21H23N5O2S
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC1CCC(N(C1)C(=O)C(=O)NC2=CN=C(C(=C2)C)N)C3=CC4=C(C=C3)SC=N4
InChIInChI=1S/C21H23N5O2S/c1-12-3-5-17(14-4-6-18-16(8-14)24-11-29-18)26(10-12)21(28)20(27)25-15-7-13(2)19(22)23-9-15/h4,6-9,11-12,17H,3,5,10H2,1-2H3,(H2,22,23)(H,25,27)/t12-,17+/m0/s1
InChIKeyNXXBDYHMHHINFC-YVEFUNNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ralometostat (TNG908) for MTAP-Deleted Oncology Research – A Brain-Penetrant MTA-Cooperative PRMT5 Inhibitor


Ralometostat (TNG908) is a clinical-stage, orally bioavailable small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) with a unique MTA-cooperative binding mechanism. Unlike conventional PRMT5 inhibitors, Ralometostat selectively binds the PRMT5·MTA complex, leveraging the elevated MTA concentrations found in cancer cells harboring homozygous MTAP deletion – a genomic alteration occurring in 10–15% of all human cancers across multiple histologies [1]. The compound exhibits potent biochemical inhibition (IC50 9 nM in SDMA in-cell western assay) and demonstrates 15-fold selective killing of MTAP-deleted cells over MTAP-wild-type cells [2]. Additionally, its physicochemical properties enable robust blood–brain barrier penetration, making it a leading candidate for both CNS and systemic MTAP-deleted malignancies currently under evaluation in a Phase I/II clinical trial (NCT05275478) [3].

Why Ralometostat (TNG908) Cannot Be Replaced by Standard PRMT5 Inhibitors in MTAP-Deleted Cancer Models


Standard first-generation PRMT5 inhibitors (e.g., GSK3326595, EPZ015666) bind the PRMT5 enzyme in an MTA-agnostic manner, inhibiting PRMT5 activity indiscriminately in both MTAP-deleted and MTAP-proficient cells. This lack of tumor selectivity results in a narrow therapeutic index and dose-limiting toxicities, particularly hematological adverse events [1]. In contrast, Ralometostat's MTA-cooperative mechanism confers intrinsic cellular selectivity: it binds the PRMT5·MTA complex with sub-nanomolar affinity (Kd = 0.3 nM) while binding the MTA-free apo-PRMT5 complex with significantly lower affinity (Kd = 1.9 nM), thereby sparing normal MTAP-proficient tissues [2]. Substituting Ralometostat with a non-cooperative PRMT5 inhibitor in MTAP-deleted tumor models would eliminate the synthetic lethal therapeutic window and compromise the selective antitumor activity demonstrated in preclinical xenograft studies.

Quantitative Differentiation Evidence for Ralometostat (TNG908) Against Key PRMT5 Inhibitor Comparators


MTA-Cooperative Binding Affinity: Ralometostat vs. Apo-PRMT5 and Comparator MRTX1719

Ralometostat demonstrates sub-nanomolar binding affinity (Kd = 0.3 nM) for the PRMT5·MTA complex, which is the physiologically relevant target in MTAP-deleted cancer cells. In contrast, its affinity for the MTA-free apo-PRMT5 complex is 6.3-fold weaker (Kd = 1.9 nM), establishing the mechanistic basis for its tumor-selective inhibition [1]. This binding profile is comparable to other MTA-cooperative inhibitors such as MRTX1719, which also exhibits preferential binding to the PRMT5·MTA complex [2], but Ralometostat's brain-penetrant properties provide additional differentiation.

PRMT5 MTA-cooperative binding affinity MTAP-deleted cancers

Cellular Selectivity Index: 15-Fold Preferential Killing of MTAP-Deleted Cells by Ralometostat

In isogenic cell line models, Ralometostat selectively kills MTAP-deleted (MTAP-null) cells with a 15-fold greater potency compared to MTAP-wild-type (MTAP WT) cells. This selectivity is a direct functional readout of its MTA-cooperative binding mechanism and has been validated across multiple MTAP-deleted cancer cell lines [1]. By contrast, first-generation PRMT5 inhibitors such as EPZ015666 (GSK3235025) and GSK3326595 lack this cell-lineage-selective cytotoxicity, inhibiting both MTAP-deleted and MTAP-proficient cells with similar potency [2].

MTAP deletion synthetic lethality cancer cell selectivity PRMT5

Blood–Brain Barrier Penetration: Unique CNS Accessibility Among Clinical-Stage PRMT5 Inhibitors

Ralometostat is one of the few PRMT5 inhibitors specifically engineered for blood–brain barrier (BBB) penetration. Physicochemical property optimization resulted in a compound with favorable CNS multiparameter optimization (MPO) scores, enabling robust brain exposure in preclinical models [1]. This differentiates Ralometostat from the more potent analog TNG462 (IC50 ≈ 1.1 nM), which was designed with improved DMPK properties but does not exhibit the same degree of brain penetration [2]. Other clinical-stage MTA-cooperative inhibitors, including AMG 193, have not been reported to possess significant CNS exposure, positioning Ralometostat as the preferred tool for CNS oncology applications such as glioblastoma with MTAP loss.

blood-brain barrier CNS penetration glioblastoma brain tumors

Clinical Development Status: Phase I/II Trial in MTAP-Deleted Solid Tumors Including Glioblastoma

Ralometostat is actively being evaluated in a Phase I/II, multi-center, open-label clinical trial (NCT05275478) in patients with advanced or metastatic MTAP-deleted solid tumors, including glioblastoma [1]. This trial encompasses both dose escalation and expansion cohorts, with a planned enrollment of up to 192 participants. In comparison, the more potent analog TNG462 entered Phase I/II clinical trials later, and its development focuses primarily on systemic MTAP-deleted cancers rather than CNS indications [2]. First-generation PRMT5 inhibitors like GSK3326595 have advanced to Phase I/II trials in hematologic malignancies but have not demonstrated the same MTAP-directed patient selection strategy that defines Ralometostat's biomarker-driven approach.

clinical trial Phase I/II MTAP-deleted solid tumors glioblastoma

Biochemical Potency in Cellular Context: IC50 of 9 nM in SDMA In-Cell Western Assay

In a cellular SDMA (symmetric dimethylarginine) in-cell western assay using HAP1 MTAP-isogenic cell lines, Ralometostat inhibits PRMT5 with an IC50 of 9 nM [1]. This cellular potency, while less than the single-digit nanomolar IC50 values reported for some non-cooperative inhibitors (e.g., GSK3326595 IC50 = 6.2 nM ), must be interpreted in the context of its MTA-cooperative mechanism: the 9 nM IC50 reflects inhibition specifically in cells where the PRMT5·MTA complex is the predominant species. The compound's 15-fold cellular selectivity (see Evidence Item 2) ensures that this potency is selectively deployed against MTAP-deleted cells, whereas non-cooperative inhibitors achieve similar IC50 values but without tumor selectivity.

PRMT5 inhibition SDMA cellular potency IC50

Synthetic Lethality Validation: 15-Fold Selectivity vs. 10–100-Fold Window for TNG462

Both Ralometostat (TNG908) and its more potent analog TNG462 demonstrate synthetic lethal selectivity for MTAP-deleted cells, but the magnitude of this selectivity differs. Ralometostat exhibits a 15-fold selective killing window [1], while TNG462 has been reported to show IC50 reductions of 10–100-fold in MTAP-null cells compared to MTAP-WT cells [2]. The higher selectivity of TNG462 may offer advantages for certain systemic applications, but this enhanced selectivity comes at the cost of reduced brain penetration (see Evidence Item 3). Therefore, compound selection should be driven by the specific research model: Ralometostat is the preferred choice for CNS oncology and models requiring balanced selectivity and brain exposure; TNG462 may be more appropriate for systemic MTAP-deleted models where maximal selectivity and DMPK optimization are paramount.

synthetic lethality MTAP deletion PRMT5 selectivity index

Optimal Research and Industrial Application Scenarios for Ralometostat (TNG908)


CNS Oncology Research: Glioblastoma and Brain Metastases with MTAP Deletion

Ralometostat is uniquely positioned for preclinical studies of MTAP-deleted glioblastoma and brain metastases due to its demonstrated blood–brain barrier penetration [1]. Researchers investigating the synthetic lethal relationship between MTAP loss and PRMT5 dependency in CNS tumors should select Ralometostat over non-brain-penetrant MTA-cooperative inhibitors (e.g., TNG462) or non-cooperative PRMT5 inhibitors that lack tumor selectivity. The compound's active Phase I/II clinical trial (NCT05275478) in glioblastoma patients with MTAP deletion provides a direct translational path from in vitro and in vivo findings to clinical application [2].

MTAP-Deleted Malignant Peripheral Nerve Sheath Tumor (MPNST) Models

MPNSTs exhibit MTAP loss in approximately 25–50% of cases, creating a defined patient population for MTA-cooperative PRMT5 inhibition [1]. Ralometostat has been validated in MTAP-null MPNST patient-derived xenograft (PDX) models, demonstrating dose-dependent tumor regression [2]. For industrial drug discovery programs targeting MPNST or for academic labs studying NF1-associated MPNST, Ralometostat offers a clinically advanced tool compound with established efficacy in disease-relevant models. Procurement should prioritize Ralometostat when the experimental workflow requires both CNS and peripheral nerve tumor targeting capabilities.

Histology-Agnostic MTAP-Deleted Solid Tumor Screening and Biomarker Validation

Given that MTAP deletion occurs in 10–15% of all human cancers across diverse histologies (including NSCLC, pancreatic adenocarcinoma, bladder cancer, and esophageal carcinoma) [1], Ralometostat serves as an ideal probe for pan-cancer synthetic lethality screening. Researchers conducting large-scale cell line viability screens to validate MTAP deletion as a predictive biomarker for PRMT5 inhibitor sensitivity should use Ralometostat as the reference MTA-cooperative compound. Its 15-fold cellular selectivity provides a reproducible benchmark for comparing novel MTA-cooperative inhibitors in development [2].

Combination Therapy Studies with Standard-of-Care Agents in MTAP-Deleted Cancers

Preclinical studies have demonstrated that MTA-cooperative PRMT5 inhibitors, including Ralometostat, enhance the efficacy of conventional chemotherapeutic agents in MTAP-deleted tumor models [1]. For industrial oncology research programs exploring rational combination strategies, Ralometostat is the MTA-cooperative inhibitor of choice when CNS penetration is required or when the combination partner itself may have CNS activity. The compound's oral bioavailability and established in vivo formulation protocols facilitate dosing in long-term combination efficacy studies in tumor-bearing mice [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ralometostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.